molecular formula C15H18N2O5 B361830 2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate CAS No. 201992-12-3

2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Cat. No. B361830
CAS RN: 201992-12-3
M. Wt: 306.31g/mol
InChI Key: FWXIGLJCOHTRAR-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in the field of medicine and drug development .


Molecular Structure Analysis

The molecular structure analysis would require experimental data such as X-ray crystallography or NMR spectroscopy, which I do not have access to. Generally, pyrimidine derivatives are planar molecules, and the presence of the methoxyethyl and hydroxyphenyl groups would likely add some steric bulk .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, particularly at the nitrogen positions. They can act as bases, forming N-alkylated products, or undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific functional groups present. For example, the presence of the methoxy and hydroxy groups would likely make the compound polar and capable of forming hydrogen bonds .

Mechanism of Action

Safety and Hazards

Without specific data, it’s difficult to comment on the safety and hazards of this compound. Standard safety procedures should be followed when handling any new chemical compound .

Future Directions

Future research could involve synthesizing the compound and studying its properties and potential applications. Pyrimidine derivatives are a rich area of study in medicinal chemistry, with potential applications in a variety of diseases .

properties

IUPAC Name

2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O5/c1-9-12(14(19)22-8-7-21-2)13(17-15(20)16-9)10-3-5-11(18)6-4-10/h3-6,13,18H,7-8H2,1-2H3,(H2,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWXIGLJCOHTRAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxyethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

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